molecular formula C8H7BrO B169500 2-Bromo-2-phenylacetaldehyde CAS No. 16927-13-2

2-Bromo-2-phenylacetaldehyde

Cat. No.: B169500
CAS No.: 16927-13-2
M. Wt: 199.04 g/mol
InChI Key: LOUZEJGRHQDABV-UHFFFAOYSA-N
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Description

2-Bromo-2-phenylacetaldehyde is an organic compound with the molecular formula C8H7BrO It is a brominated derivative of phenylacetaldehyde, characterized by the presence of a bromine atom attached to the alpha carbon of the aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-2-phenylacetaldehyde can be synthesized through the bromination of phenylacetaldehyde. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction proceeds via the formation of a bromonium ion intermediate, which subsequently reacts with the phenylacetaldehyde to yield the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature and bromine concentration are crucial for efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form 2-bromo-2-phenylacetic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield 2-bromo-2-phenylethanol. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2), leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Aqueous sodium hydroxide (NaOH) or amine solutions.

Major Products:

    Oxidation: 2-Bromo-2-phenylacetic acid.

    Reduction: 2-Bromo-2-phenylethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-2-phenylacetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential therapeutic agents often involves this compound as a starting material or intermediate.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Bromo-2-phenylacetaldehyde involves its reactivity as an electrophile due to the presence of the bromine atom and the aldehyde group. The compound can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The bromine atom can also undergo substitution reactions, making the compound versatile in synthetic chemistry.

Comparison with Similar Compounds

    Phenylacetaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    2-Chloro-2-phenylacetaldehyde: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    2-Iodo-2-phenylacetaldehyde:

Uniqueness: 2-Bromo-2-phenylacetaldehyde is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex organic molecules.

Properties

IUPAC Name

2-bromo-2-phenylacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c9-8(6-10)7-4-2-1-3-5-7/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUZEJGRHQDABV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447228
Record name 2-Bromo-2-phenylacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16927-13-2
Record name 2-Bromo-2-phenylacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of phenyl-acetaldehyde (1 g, 8.3 mmol) in CH2Cl2 (3 mL) was added dropwise a solution of Br2 (1.3 g, 8.3 mmol) in CH2Cl2 (3 mL) at −10° C. over 30 min. The resulting solution was allowed to warm to rt and then heated to reflux overnight. Aqueous NaHCO3 was added to the cooled mixture and the solution was extracted with CH2Cl2. The organic layer was dried over anhydrous Na2SO4, filtered and concentrated to afford crude bromo-phenyl-acetaldehyde (1 g, 5.05 mmol, 61%) as a green liquid which was taken to the next step directly. Anal. Calcd. for C8H7BrO m/z 198.0, found: 198.0 GC-MS (M)+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Customer
Q & A

Q1: How does the structure of 2-bromo-2-phenylacetaldehyde influence its reactivity?

A1: The presence of both an aldehyde group and a bromine atom on the alpha carbon makes this compound highly reactive. [] The electron-withdrawing bromine atom increases the acidity of the alpha proton, making it susceptible to removal by bases. This facilitates reactions like the HBr-elimination observed in the presence of certain bases, leading to the formation of a ketene acetal intermediate. []

Q2: What is the mechanism behind the rearrangement of this compound to 2-bromoethyl phenylacetate?

A2: Research suggests a two-step mechanism for this rearrangement: []

    Q3: How does this compound interact with enzymes?

    A3: Studies have shown that this compound can inhibit certain enzymes. For example, it acts as an inhibitor of both rat liver mitochondrial monoamine oxidase and yeast alcohol dehydrogenase. [, ] The exact mechanisms of inhibition and the structural features responsible for these interactions require further investigation.

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